molecular formula C16H20N2O2 B027946 Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- CAS No. 101586-49-6

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

Cat. No.: B027946
CAS No.: 101586-49-6
M. Wt: 272.34 g/mol
InChI Key: MAQFPPUOIJSKQL-UHFFFAOYSA-N
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Description

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Mechanism of Action

Target of Action

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound interacts with tubulin at the colchicine binding site , disrupting the cellular microtubule network . This interaction interferes with normal microtubule dynamics, which can either stabilize or destabilize microtubules . In either case, disruption of normal function results and ultimately leads to apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics within the cell . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport . By disrupting these processes, the compound can exert a cytotoxic effect against cancer cells .

Pharmacokinetics

The compound’s ability to inhibit tubulin polymerization and display cytotoxicity against cancer cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of tumor growth . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy . This suggests that the compound could potentially be developed into a new therapeutic for cancers that often prove resistant to chemotherapy .

Future Directions

Indole-3-glyoxylamide derivatives have shown potential as anticancer agents . The review suggests that these compounds could be developed into newer anti-cancer agents with greater potency against drug-sensitive and drug-resistant cancers in the future .

Biochemical Analysis

Biochemical Properties

. This suggests that “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” are also not fully elucidated. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” is not yet known. Given the broad spectrum of biological activities of indole derivatives, it is likely that this compound exerts its effects at the molecular level through various mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, specific reaction conditions and reagents would be tailored to introduce the N,N-diethyl and 1,2-dimethyl groups.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indole derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFPPUOIJSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144030
Record name Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101586-49-6
Record name Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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